Pyracrine phosphate

Antimalarial combination therapy Drug-drug interaction 8-Aminoquinoline safety

Researchers studying chloroquine-resistance mechanisms often face cross-resistance confounders when selecting control schizontocides. Pyracrine phosphate solves this by retaining efficacy against chloroquine-resistant P. falciparum strains with minimal cross-resistance, demonstrated in rodent malaria models. Its dual activity-antimalarial blood schizontocide plus cardiac Na⁺,K⁺-ATPase inhibitor (>70% inhibition of lipid-facilitated Ca²⁺ transport at 30 μg/mL)-makes it a uniquely positioned chemical probe for parasitology-cardiac pharmacology intersection studies. • Chloroquine-resistance-bypassing schizontocide: retains efficacy where 4-aminoquinolines fail • Cardiac ion-transport modulator: Na⁺,K⁺-ATPase inhibition comparable to ouabain; >70% Ca²⁺ transport inhibition • White solid, ≥95% purity; supplied in 10-100 mg research packs with bulk custom synthesis available

Molecular Formula C30H37N4O6P
Molecular Weight 580.6 g/mol
CAS No. 76975-05-8
Cat. No. B1212578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyracrine phosphate
CAS76975-05-8
Synonymspyracrine phosphate
pyracrini phosphas
Molecular FormulaC30H37N4O6P
Molecular Weight580.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O
InChIInChI=1S/C30H34N4O2.H3O4P/c1-36-24-10-11-28-26(18-24)29(25-8-2-3-9-27(25)32-28)31-23-16-21(19-33-12-4-5-13-33)30(35)22(17-23)20-34-14-6-7-15-34;1-5(2,3)4/h2-3,8-11,16-18,35H,4-7,12-15,19-20H2,1H3,(H,31,32);(H3,1,2,3,4)
InChIKeyWVDBZSVWZYZZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyracrine Phosphate Overview


Pyracrine phosphate (code 6701) is a synthetic aminoacridine antimalarial agent developed in China, sharing the same acridine nucleus as quinacrine (mepacrine) [1]. It functions as a blood schizontocide with activity against Plasmodium vivax, P. malariae, and P. falciparum, including chloroquine-resistant strains . Chemically described as 3-chloro-7-methoxy-9-{(3',5'-bis[(N-pyrrolidinyl)methyl]-4'-hydroxyanilino)}acridine triphosphate (molecular formula C30H37N4O6P, MW 580.6 g/mol), the compound is supplied as a white solid with solubility >30 mg/mL in DMSO and predicted pKa of 9.86 ± 0.15, stable for up to 3 months at -20 °C in DMSO solution .

Why Pyracrine Phosphate Is Not Substitutable


Although pyracrine phosphate shares the acridine nucleus with quinacrine and the bilateral pyrrolidine moiety with pyronaridine, critical pharmacokinetic and pharmacodynamic divergences preclude simple substitution. Pyracrine phosphate exhibits negligible effect on plasma primaquine pharmacokinetics—a stark contrast to quinacrine, which elevates primaquine levels approximately 10-fold—directly affecting safety margins in combination antimalarial regimens [1]. Its Na⁺,K⁺-ATPase inhibitory potency differs markedly from both quinidine (50% inhibition) and changrolin (24% inhibition), being more potent and comparable to the cardiac glycoside ouabain [2]. Furthermore, mouse malaria models demonstrate low cross-resistance between pyracrine phosphate and chloroquine, a differentiating property not observed with several close structural analogues [1]. These three axes—drug-drug interaction liability, cardiac ion pump modulation, and cross-resistance spectrum—form the irreducible basis for compound-specific selection.

Pyracrine Phosphate Differentiation Evidence


Cross-Resistance with Chloroquine in Rodent Malaria

In a direct rat co-administration study, pyracrine phosphate (6701) produced no significant alteration in plasma primaquine (PQ) pharmacokinetics, whereas quinacrine (mepacrine) markedly perturbed PQ disposition. The biological half-life of primaquine was approximately twice as long when co-administered with quinacrine compared with pyracrine phosphate co-administration or primaquine alone [1]. At 12 hours post-medication, the mean plasma primaquine concentration in the quinacrine + PQ group was approximately 10-fold higher than that in the pyracrine phosphate + PQ group or the PQ-only control group [1]. No significant difference was observed between the pyracrine phosphate + PQ group and the PQ-alone group, indicating that pyracrine phosphate exerts negligible interference with primaquine metabolism and clearance [1].

Antimalarial combination therapy Drug-drug interaction 8-Aminoquinoline safety

Clinical Efficacy in Chloroquine-Resistant Malaria

In a rabbit heart sarcolemma preparation, pyracrine phosphate demonstrated Na⁺,K⁺-ATPase inhibition that was more potent than both changrolin (24% inhibition at 1 mM) and quinidine (50% inhibition at 1 mM) [1]. The inhibitory effect of pyracrine phosphate on Na⁺,K⁺-ATPase was described as similar to that of the cardiac glycoside ouabain, placing it in a distinctly higher potency category than the class Ia antiarrhythmic quinidine [1]. Pyracrine phosphate and mepacrine (quinacrine) showed similarly potent inhibition, both exceeding the effects of quinidine and changrolin [1]. Effects of both changrolin and pyracrine phosphate on Ca²⁺-ATPase activity were not significant at 0.5 and 1 mM, indicating selectivity for the Na⁺,K⁺-ATPase isoform over the Ca²⁺-ATPase [1].

Cardiac safety pharmacology ATPase inhibition Antimalarial cardiotoxicity

Cardiac Calcium Transport Inhibition vs. Verapamil

Laboratory evaluation in rodent malaria models (Plasmodium berghei) has demonstrated that pyracrine phosphate exhibits low cross-resistance with chloroquine, a finding that distinguishes it from many 4-aminoquinoline antimalarials where cross-resistance to chloroquine is common [1][2]. Pyracrine phosphate retains efficacy against chloroquine-resistant parasite strains, and this observation has been corroborated by clinical experience in regions with chloroquine-resistant P. falciparum, including Zanzibar, where a compound pyracrine phosphate formulation was clinically effective in all treated cases [3]. The structural basis for this differential resistance profile lies in the bilateral pyrrolidinylmethyl substitution on the aminophenol side chain, which is shared with pyronaridine but absent in chloroquine and quinacrine [1].

Antimalarial drug resistance Cross-resistance profiling Chloroquine-resistant malaria

Na⁺,K⁺-ATPase Inhibition vs. Ouabain

A clinical efficacy study conducted in Zanzibar, where chloroquine-resistant P. falciparum malaria was endemic and increasing in prevalence, evaluated compound pyracrine phosphate (复方磷酸咯啶) for the treatment of malignant malaria [1]. The trial reported that the compound formulation was clinically effective in all treated patients, including those with documented chloroquine treatment failure [1]. Notably, the formulation was also effective in patients with known chloroquine allergy and was well tolerated without hypersensitivity reactions [1]. While this is a compound formulation study (pyracrine phosphate combined with sulfadoxine and primaquine per standard Chinese antimalarial protocols of the era), the results provide clinical validation of pyracrine phosphate's activity against chloroquine-resistant strains and support the low cross-resistance findings from animal models.

Chloroquine-resistant malaria Clinical antimalarial efficacy Field trial

Pyracrine Phosphate Application Scenarios


Chloroquine Resistance Studies & Reversal Screening

Pyracrine phosphate is uniquely suited as a partner drug comparator in pharmacokinetic interaction studies with 8-aminoquinolines (primaquine, tafenoquine). Unlike quinacrine—which elevates plasma primaquine ~10-fold at 12 h and doubles its half-life—pyracrine phosphate does not significantly alter primaquine disposition [1]. This differential enables researchers to benchmark novel acridine or quinoline antimalarials for their primaquine interaction liability, using pyracrine phosphate as the 'low-interaction' reference standard against the quinacrine 'high-interaction' control [1].

Cardiac Ion-Transport & ATPase Research

With its Na⁺,K⁺-ATPase inhibitory potency exceeding quinidine (50% inhibition at 1 mM) and comparable to ouabain, pyracrine phosphate serves as a valuable positive control or reference compound in cardiac ion pump screening panels for antimalarial drug candidates [2]. Its selectivity for Na⁺,K⁺-ATPase over Ca²⁺-ATPase (no significant effect at 0.5–1 mM) provides a useful benchmark for interpreting isoform-specific cardiotoxicity patterns in rabbit or human cardiac sarcolemma assays [2].

β-Hematin Targeting Mechanism Studies

The documented low cross-resistance between pyracrine phosphate and chloroquine in rodent malaria models [3][4] positions this compound as a critical comparator in studies investigating PfCRT- and PfMDR1-mediated resistance mechanisms. Researchers can employ pyracrine phosphate alongside chloroquine (high cross-resistance baseline) and pyronaridine (another low cross-resistance acridine-type) to dissect structure-resistance relationships in isogenic parasite lines, enabling rational design of next-generation resistance-breaking antimalarials [4].

Antimalarial Resistance Surveillance & Cross-Resistance Mapping

Pyracrine phosphate, with its bilateral pyrrolidinylmethyl aminophenol side chain attached to an acridine nucleus, represents a critical structural intermediate between quinacrine (acridine with a simple diethylaminoalkyl side chain) and pyronaridine (benzonaphthyridine with a similar bilateral pyrrolidine substitution) [3]. This structural position makes pyracrine phosphate uniquely valuable for SAR studies that aim to deconvolve the contributions of the acridine core versus the pyrrolidine side chains to antimalarial potency, resistance profile, and cardiac ion channel activity [2][3].

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